molecular formula C13H15N5O5 B12917392 3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde

3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde

Cat. No.: B12917392
M. Wt: 321.29 g/mol
InChI Key: HVRUDNSYMIMKBG-PIXDULNESA-N
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Description

3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring and an acrylaldehyde group. Its intricate molecular arrangement makes it a subject of interest in chemical, biological, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde involves multiple steps, starting from readily available precursors. The process typically includes:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions.

    Introduction of the Acrylaldehyde Group: The final step involves the addition of the acrylaldehyde group through a condensation reaction with an appropriate aldehyde derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups that can be further utilized in research and industrial applications.

Scientific Research Applications

3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its therapeutic potential, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyguanosine: A similar compound with a methoxy group instead of the acrylaldehyde group.

    4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide: Another related compound with an imidazole ring.

Uniqueness

What sets 3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

(E)-3-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]amino]prop-2-enal

InChI

InChI=1S/C13H15N5O5/c19-3-1-2-14-13-16-11-10(12(22)17-13)15-6-18(11)9-4-7(21)8(5-20)23-9/h1-3,6-9,20-21H,4-5H2,(H2,14,16,17,22)/b2-1+/t7-,8+,9+/m0/s1

InChI Key

HVRUDNSYMIMKBG-PIXDULNESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N/C=C/C=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC=CC=O)CO)O

Origin of Product

United States

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